An In-Depth Technical Guide to the Physicochemical Properties of 1-Pentanamidocyclopentanecarboxamide
An In-Depth Technical Guide to the Physicochemical Properties of 1-Pentanamidocyclopentanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Pentanamidocyclopentanecarboxamide, a molecule of interest in medicinal chemistry, particularly as a known impurity of the angiotensin II receptor blocker Irbesartan, possesses a unique set of physicochemical properties that dictate its behavior in both chemical and biological systems.[1] This guide provides a comprehensive analysis of these properties, blending computational predictions with established principles of organic chemistry to offer a senior application scientist's perspective. We will delve into the structural attributes, predicted physicochemical parameters, and the likely experimental behavior of this compound, offering insights into its solubility, stability, and potential interactions within a physiological environment. This document is intended to serve as a vital resource for researchers engaged in drug discovery, development, and quality control, where a thorough understanding of a molecule's physicochemical profile is paramount.
Molecular Identity and Structural Characteristics
A foundational understanding of a molecule's physicochemical nature begins with its precise chemical identity and structure.
IUPAC Name: 1-(pentanoylamino)cyclopentane-1-carboxamide[1]
Synonyms: 1-Pentanamidocyclopentanecarboxamide, Irbesartan Impurity 2[1]
CAS Number: 177219-40-8[1]
Molecular Formula: C₁₁H₂₀N₂O₂[1]
The structure of 1-Pentanamidocyclopentanecarboxamide is characterized by a central cyclopentane ring, substituted with both a pentanamide group and a primary carboxamide group at the same carbon atom. This geminal diamide-like substitution pattern is a key determinant of its chemical properties. The pentanoyl group introduces a lipophilic alkyl chain, while the two amide functionalities provide polar, hydrogen-bonding capabilities.
Computationally Predicted Physicochemical Properties
In the absence of extensive experimental data, computational models provide valuable initial assessments of a molecule's properties. The following table summarizes key predicted physicochemical parameters for 1-Pentanamidocyclopentanecarboxamide, primarily sourced from the PubChem database.[1]
| Property | Predicted Value | Source |
| Molecular Weight | 212.29 g/mol | PubChem[1] |
| XLogP3 | 0.9 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Exact Mass | 212.152477885 Da | PubChem[1] |
| Polar Surface Area (PSA) | 72.2 Ų | PubChem[1] |
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Expert Interpretation: The predicted XLogP3 value of 0.9 suggests a molecule with a relatively balanced hydrophilic-lipophilic character. This is a crucial parameter in drug design, as it influences membrane permeability and aqueous solubility. The presence of two hydrogen bond donors and two acceptors, coupled with a polar surface area of 72.2 Ų, indicates that the molecule has the capacity for significant interactions with polar solvents like water, which will directly impact its solubility.
Key Physicochemical Parameters: An In-Depth Analysis
This section moves beyond computational predictions to discuss the expected experimental properties of 1-Pentanamidocyclopentanecarboxamide, grounded in the established chemistry of amides.
Melting and Boiling Points
Expected Properties: Amides, as a class, exhibit significantly higher melting and boiling points compared to other organic compounds of similar molecular weight. This is a direct consequence of the strong intermolecular hydrogen bonding facilitated by the amide functional group.[2] For 1-Pentanamidocyclopentanecarboxamide, which contains two amide groups, this effect is expected to be pronounced. The presence of a primary amide (CONH₂) and a secondary amide (R-NH-CO-R') allows for the formation of an extensive hydrogen-bonding network.[2] Therefore, it is anticipated that this compound will be a solid at room temperature with a relatively high melting point.
Causality Behind Experimental Choices: Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining the melting point of a crystalline solid. This method measures the difference in heat flow between the sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram. The sharpness of the peak can also provide an indication of the sample's purity.
Caption: Workflow for Melting Point Determination using DSC.
Solubility Profile
Expected Properties: The solubility of 1-Pentanamidocyclopentanecarboxamide will be a tale of two competing structural features: the polar amide groups and the nonpolar hydrocarbon portions (the pentyl chain and the cyclopentane ring). Simple amides with five or fewer carbon atoms are generally soluble in water.[2] Given that our molecule has eleven carbon atoms, its aqueous solubility is expected to be limited. However, the presence of two amide groups, capable of acting as both hydrogen bond donors and acceptors, will enhance its solubility in polar protic solvents.[3] It is predicted to have good solubility in polar organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).
Causality Behind Experimental Choices: A common and effective method for determining aqueous solubility is the shake-flask method, which is considered the "gold standard" for its direct measurement of thermodynamic solubility. The protocol involves agitating an excess of the solid compound in a specific solvent (e.g., water, buffer at a certain pH) for a prolonged period to ensure equilibrium is reached. The subsequent quantification of the dissolved compound in a filtered aliquot, typically by High-Performance Liquid Chromatography (HPLC), provides a precise solubility value.
Caption: Shake-Flask Method for Solubility Determination.
Ionization Constant (pKa)
Expected Properties: Amides are generally considered neutral compounds in an aqueous solution.[2] Compared to amines, amides are exceedingly weak bases.[4] The conjugate acid of a typical amide has a pKa value around -0.5.[4] This is due to the electron-withdrawing effect of the adjacent carbonyl group, which delocalizes the lone pair of electrons on the nitrogen atom, making them less available for protonation. The N-H protons of primary and secondary amides are very weakly acidic, with a pKa typically well above 15.[4] For 1-Pentanamidocyclopentanecarboxamide, it is expected to have no physiologically relevant pKa, meaning its charge state will not change across the typical biological pH range.
Causality Behind Experimental Choices: Potentiometric titration is a robust method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the pH change. However, due to the extremely low basicity and acidity of amides, this method may not be suitable. A more appropriate technique would be UV-spectrophotometric analysis, where the UV-Vis spectrum of the compound is measured at various pH values. If protonation or deprotonation occurs, it will likely alter the chromophore and result in a change in the absorption spectrum, from which a pKa can be derived. Given the expected pKa values are outside the aqueous range, computational methods often provide the most practical estimation.
Significance in a Drug Development Context
The physicochemical properties of a molecule like 1-Pentanamidocyclopentanecarboxamide are not merely academic; they have profound implications in drug development.[5][6]
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Solubility and Bioavailability: The predicted limited aqueous solubility could pose challenges for oral formulation and bioavailability. Strategies to enhance solubility might be necessary if this molecule were to be developed as a drug candidate.[4]
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Permeability: The balanced LogP suggests that the molecule may have reasonable permeability across biological membranes, a key factor for absorption and distribution.[7]
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Stability: The amide bonds in the molecule are generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions.[8] Assessing its stability at different pH values and in the presence of metabolic enzymes would be a critical step in its development.
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Drug-Target Interactions: The hydrogen bonding capabilities are crucial for molecular recognition and binding to biological targets. The spatial arrangement of these donors and acceptors will dictate its interaction with receptor binding pockets.
Conclusion
1-Pentanamidocyclopentanecarboxamide presents a physicochemical profile dominated by its dual amide functionalities and its moderately lipophilic hydrocarbon framework. While computationally predicted to have a balanced lipophilicity, its extensive hydrogen bonding capacity suggests it will be a high-melting solid with limited aqueous solubility. Its lack of ionizable groups within the physiological pH range simplifies its behavior in biological media. For drug development professionals, this profile highlights potential challenges in formulation and bioavailability that would need to be addressed through strategic formulation design. This guide provides a comprehensive foundational understanding of these properties, enabling more informed decision-making in research and development endeavors.
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